Pyridine 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

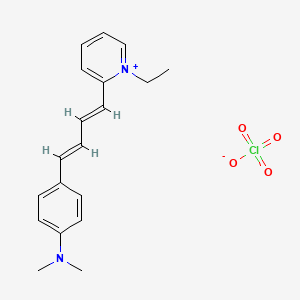

C19H23ClN2O4 |

|---|---|

Molecular Weight |

378.8 g/mol |

IUPAC Name |

4-[(1E,3E)-4-(1-ethylpyridin-1-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate |

InChI |

InChI=1S/C19H23N2.ClHO4/c1-4-21-16-8-7-11-19(21)10-6-5-9-17-12-14-18(15-13-17)20(2)3;2-1(3,4)5/h5-16H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |

InChI Key |

NURUHMMUJFXYDY-UHFFFAOYSA-M |

Isomeric SMILES |

CC[N+]1=CC=CC=C1/C=C/C=C/C2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |

Canonical SMILES |

CC[N+]1=CC=CC=C1C=CC=CC2=CC=C(C=C2)N(C)C.[O-]Cl(=O)(=O)=O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Pyridine N-Oxide from Pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine (B92270) N-oxide is a crucial heterocyclic compound and a versatile intermediate in organic synthesis, widely utilized in the pharmaceutical and materials science industries.[1][2] Its synthesis via the N-oxidation of pyridine alters the electronic properties of the aromatic ring, facilitating a broader range of substitution reactions than the parent pyridine.[3][4] This guide provides an in-depth technical overview of the primary methods for synthesizing pyridine N-oxide from pyridine, with a focus on experimental protocols, quantitative data, and reaction mechanisms.

Introduction to Pyridine N-Oxidation

The conversion of pyridine to pyridine N-oxide involves the oxidation of the ring's nitrogen atom. This transformation is significant for several reasons:

-

Altered Reactivity : The N-oxide group is electron-donating through resonance and electron-withdrawing inductively. This modification activates the C2 and C4 positions for electrophilic substitution and makes the ring more susceptible to nucleophilic attack.[3][5]

-

Synthetic Intermediate : Pyridine N-oxides are key precursors for synthesizing substituted pyridines. For example, treatment with phosphorus oxychloride yields 2- and 4-chloropyridines.[3]

-

Applications : The pyridine N-oxide moiety is found in various biologically active molecules and is used as an oxidizing reagent and a ligand in coordination chemistry.[1][3]

The most common methods for this oxidation employ peroxy acids, which can be used directly or generated in situ from hydrogen peroxide and a carboxylic acid.[6][7]

Primary Synthesis Methodologies

The oxidation of pyridine is typically achieved using strong oxidizing agents, most notably peroxy acids. The choice of reagent often depends on factors like scale, safety considerations, and the desired purity of the final product.

Oxidation with Peracetic Acid (Generated in situ)

A widely used, cost-effective, and environmentally friendly method involves the in-situ formation of peracetic acid from hydrogen peroxide (H₂O₂) and glacial acetic acid.[6][8] This mixture provides a potent oxidizing environment for the N-oxidation of pyridine.

Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

m-Chloroperoxybenzoic acid (m-CPBA) is another effective and common reagent for pyridine oxidation.[7][9] It is often used for its high reactivity and predictability, though it is more expensive and requires specific safety precautions.[10]

Other Oxidizing Systems

Several other reagents and catalytic systems have been developed for this transformation, including:

-

Peroxybenzoic Acid : The first reported method for this synthesis.[3]

-

Sodium Perborate : An effective reagent when used in acetic acid.[11]

-

Caro's Acid (Peroxomonosulfuric acid, H₂SO₅) : Allows the reaction to be performed in aqueous media over a wide pH range.[7]

-

Catalytic Systems : Methods using catalysts like phosphotungstic acid or methyltrioxorhenium (MTO) with hydrogen peroxide have been developed to improve efficiency and reduce waste.[1][7]

Reaction Mechanism and Experimental Workflow

The N-oxidation of pyridine proceeds through a concerted mechanism where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid.

Caption: General mechanism for the N-oxidation of pyridine.

The general workflow for the synthesis, regardless of the specific oxidant used, follows a consistent pattern of reaction, work-up, and purification.

Caption: General experimental workflow for pyridine N-oxide synthesis.

Quantitative Data Summary

The efficiency of pyridine N-oxide synthesis varies with the chosen method. The following table summarizes quantitative data from cited experimental protocols.

| Oxidizing Agent/System | Molar Ratio (Oxidant:Pyridine) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 40% Peracetic Acid | 1.08 : 1 | None (Pyridine as solvent) | 85 | 50-60 min (addition) | 78-83 | [6] |

| 35% H₂O₂ / Acetic Acid | ~2 : 1 | Acetic Acid | 70-80 | 6-24 h | Not specified | [12] |

| m-CPBA | 1.2 - 1.5 : 1 | Dichloromethane (B109758) (DCM) | 0 to RT | 2-12 h | ~90 (for derivatives) | [9][12] |

| m-CPBA | 1.45 - 1.55 : 1 | Dichloromethane (DCM) | 0 to 20-25 | 24 h | 90 (for derivative) | [9] |

| H₂O₂ / Phosphotungstic Acid Catalyst | 1.54 : 1 | None | 80 | 2 h | 88 |

Detailed Experimental Protocols

Safety Precaution : Reactions involving peroxy compounds are potentially explosive and should be conducted behind a safety shield in a well-ventilated fume hood. Cooling should be readily available as these reactions are often exothermic. Never distill a reaction mixture until all residual peroxides have been destroyed.[6]

Protocol 1: Synthesis using Peracetic Acid

This protocol is adapted from Organic Syntheses.[6]

-

Reaction Setup : In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.

-

Oxidant Addition : While stirring the pyridine, add 250 ml (285 g, 1.50 moles) of 40% peracetic acid via the dropping funnel at a rate that allows the reaction temperature to reach and be maintained at 85°C. This addition typically takes 50-60 minutes.

-

Cooling : After the addition is complete, continue stirring the mixture until the temperature naturally drops to 40°C.

-

Work-up and Isolation :

-

Method A (Isolation as Hydrochloride Salt) :

-

Bubble a slight excess of gaseous hydrogen chloride (approx. 51 g) into the reaction mixture.

-

Remove the acetic acid and excess peracetic acid by warming the mixture on a steam bath under vacuum.

-

Purify the residual pyridine N-oxide hydrochloride by refluxing for 30 minutes with 300 ml of isopropyl alcohol, cooling to room temperature, and filtering.

-

Wash the collected colorless crystals with 50 ml of isopropyl alcohol, followed by 50 ml of ether. The expected yield is 139–152 g (76–83%).

-

-

Method B (Isolation as Free Base) :

-

Evaporate the acetic acid solution on a steam bath under the pressure of a water aspirator.

-

Distill the residue (180–190 g) at a pressure of 1 mm Hg or less. The oil bath temperature should not exceed 130°C to avoid decomposition.

-

Collect the product at 100–105°C/1 mm Hg. The expected yield is 103–110 g (78–83%) of a colorless, deliquescent solid.

-

-

Protocol 2: Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general procedure based on common laboratory practices for N-oxidation.[9][12]

-

Reaction Setup : Dissolve the pyridine compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling : Cool the solution to 0°C using an ice bath.

-

Oxidant Addition : Slowly add m-CPBA (1.2–1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature remains low.

-

Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-12 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up :

-

Upon completion, cool the mixture back to 0°C.

-

Quench excess peroxide by slowly adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃).[12][13]

-

Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and then with brine.[12]

-

-

Isolation and Purification :

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography or recrystallization to obtain the pure pyridine N-oxide.

-

Conclusion

The synthesis of pyridine N-oxide from pyridine is a fundamental and well-established transformation in organic chemistry. The choice between the in-situ generation of peracetic acid and the use of isolated m-CPBA depends on considerations of cost, scale, and safety. While the former is more economical for large-scale production, the latter can offer milder conditions and simpler work-up procedures for smaller-scale laboratory synthesis. Adherence to strict safety protocols is paramount when handling the powerful oxidizing agents required for this reaction. This guide provides the necessary technical details for researchers to confidently and safely perform this valuable synthetic operation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. baranlab.org [baranlab.org]

- 5. chemtube3d.com [chemtube3d.com]

- 6. orgsyn.org [orgsyn.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. pp.bme.hu [pp.bme.hu]

- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. N-oxide synthesis by oxidation [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. Workup [chem.rochester.edu]

The Core Mechanism of Pyridine N-Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine (B92270) N-oxides are a pivotal class of heterocyclic compounds that serve as versatile intermediates in organic synthesis and are integral components of numerous pharmaceuticals and biologically active molecules. The transformation of the lone pair of electrons on the pyridine nitrogen to a polar N-O bond dramatically alters the electronic properties of the aromatic ring. This modification enhances the reactivity of the pyridine nucleus, facilitating a range of nucleophilic and electrophilic substitution reactions, particularly at the C2 and C4 positions. This guide provides a comprehensive overview of the core mechanisms of pyridine N-oxidation, detailed experimental protocols for key methodologies, and a comparative analysis of quantitative data to aid researchers in selecting and optimizing synthetic routes.

General Mechanism of Pyridine N-Oxidation

The fundamental mechanism of pyridine N-oxidation involves the nucleophilic attack of the pyridine nitrogen on an electrophilic oxygen atom source. The facility of this reaction is contingent on the nucleophilicity of the pyridine derivative and the electrophilicity of the oxidant. Electron-donating substituents on the pyridine ring accelerate the reaction, while electron-withdrawing groups retard it. A variety of oxidizing agents have been developed for this transformation, ranging from classical peroxy acids to more sophisticated catalytic systems.

A generalized schematic of the reaction is depicted below:

An In-depth Technical Guide to the Electronic Properties of Pyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine (B92270) N-oxide (PNO), a heterocyclic compound with the formula C₅H₅NO, is a crystalline, hygroscopic solid at room temperature.[1] First synthesized in 1926, it has since become a versatile building block in organic synthesis and holds significant importance in medicinal chemistry and drug development.[2][3] The introduction of an oxygen atom to the nitrogen of the pyridine ring dramatically alters the electronic landscape of the molecule, rendering it more reactive than its parent pyridine towards both electrophilic and nucleophilic substitution reactions.[4][5] This unique reactivity profile, coupled with the N-oxide moiety's ability to modulate physicochemical properties such as solubility and to participate in hydrogen bonding, makes it a "privileged scaffold" in the design of novel therapeutic agents.[6][7]

This technical guide provides a comprehensive overview of the core electronic properties of pyridine N-oxide. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key chemical principles to facilitate a deeper understanding and application of this important molecule.

Electronic and Structural Properties

The electronic nature of pyridine N-oxide is best understood through an examination of its molecular structure, dipole moment, and the distribution of electron density, which is heavily influenced by resonance.

Molecular Structure

The geometry of pyridine N-oxide has been determined with high precision using gas-phase electron diffraction and microwave spectroscopy. The molecule is planar, and the introduction of the N-oxide bond leads to notable changes in bond lengths and angles compared to pyridine.[2][8]

Table 1: Structural Parameters of Pyridine N-oxide

| Parameter | Value (Gas-Phase Electron Diffraction) | Reference |

| Bond Lengths (Å) | ||

| N₁–O₇ | 1.290 ± 0.015 | [8][9] |

| N₁–C₂ | 1.384 ± 0.011 | [8][9] |

| C₂–C₃ | 1.381 ± 0.009 | [8][9] |

| C₃–C₄ | 1.393 ± 0.008 | [8][9] |

| C–H | 1.070 (assumed) | [8][9] |

| **Bond Angles (°) ** | ||

| ∠C₂N₁C₆ | 120.9 ± 1.8 | [8][9] |

| ∠C₃C₄C₅ | 114.1 ± 2.5 | [8][9] |

Dipole Moment and Resonance

Pyridine N-oxide possesses a significantly larger dipole moment than pyridine, a direct consequence of the polar N⁺–O⁻ bond. However, the experimental dipole moment is lower than what would be expected for a simple dative bond, indicating substantial delocalization of the negative charge from the oxygen atom into the pyridine ring through resonance.[2] This charge delocalization is a key feature of its electronic structure.

The resonance structures of pyridine N-oxide illustrate the distribution of electron density. The negative charge on the oxygen can be delocalized to the ortho (C2, C6) and para (C4) positions of the ring, increasing the electron density at these sites and making them susceptible to electrophilic attack. Conversely, the positively charged nitrogen atom withdraws electron density from the ring, activating the ortho and para positions for nucleophilic attack, especially after activation of the oxygen atom.

Spectroscopic Properties

The electronic structure of pyridine N-oxide is further elucidated by its spectroscopic signatures.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Pyridine N-oxide

| Nucleus | Position | Chemical Shift (δ, ppm) | Solvent | Reference |

| ¹H NMR | H-2, H-6 | 8.25-8.27 (m) | CDCl₃ | [8] |

| H-3, H-4, H-5 | 7.35-7.37 (m) | CDCl₃ | [8] | |

| ¹³C NMR | C-2, C-6 | 138.5 | CDCl₃ | [8] |

| C-3, C-5 | 125.3 | CDCl₃ | [8] | |

| C-4 | 125.5 | CDCl₃ | [8] |

Table 3: UV-Vis Spectroscopic Data for Pyridine N-oxide

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |

| Water | 265 | ~13,500 | [10] |

| Ethanol (B145695) | 264 | - | [10] |

Table 4: Key IR Vibrational Frequencies for Pyridine N-oxide

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1250 | N-O stretch (highly coupled) | [11] |

| ~840 | Ring breathing mode | [11] |

| ~470 | N-O in-plane bend (αN-O) | [11] |

| ~280 | N-O out-of-plane bend (γN-O) | [11] |

Reactivity

The electronic properties of pyridine N-oxide govern its reactivity. The molecule's ambiphilic nature, being reactive towards both electrophiles and nucleophiles, makes it a versatile synthetic intermediate.

Electrophilic Substitution

Due to the delocalization of negative charge into the ring, pyridine N-oxide is more susceptible to electrophilic aromatic substitution than pyridine itself. Substitution occurs preferentially at the C4 (para) position, with some substitution at the C2 (ortho) position. A classic example is the nitration of pyridine N-oxide.

Nucleophilic Substitution

While the pyridine ring of the N-oxide is electron-rich, the C2 and C4 positions are also activated towards nucleophilic attack, particularly after the oxygen atom is engaged by an electrophile. This activation converts the N-oxide into a good leaving group. A common method for nucleophilic substitution involves reaction with phosphorus oxychloride (POCl₃), leading to chlorination at the 2-position.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of pyridine N-oxide in research and development. The following are representative protocols for the synthesis of pyridine N-oxide and two key reactions that highlight its electronic properties.

Synthesis of Pyridine N-oxide

This protocol is adapted from a common laboratory procedure using m-chloroperoxybenzoic acid (m-CPBA) as the oxidant.

Materials:

-

Pyridine

-

m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve pyridine (1.0 equivalent) in dichloromethane (approximately 10 mL per gram of pyridine).

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid), saturated Na₂SO₃ solution (to quench excess peroxide), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization.

Electrophilic Nitration of Pyridine N-oxide

This procedure describes the synthesis of 4-nitropyridine N-oxide.

Materials:

-

Pyridine N-oxide

-

Fuming nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) solution

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirrer

Procedure:

-

Prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in an Erlenmeyer flask cooled in an ice bath.

-

In a three-necked flask equipped with a reflux condenser, internal thermometer, and addition funnel, place pyridine N-oxide.

-

Heat the pyridine N-oxide to 60 °C.

-

Add the nitrating mixture dropwise to the pyridine N-oxide over 30 minutes, maintaining the temperature.

-

After the addition, heat the reaction mixture to 125-130 °C for 3 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of sodium carbonate or a cooled NaOH solution until the pH is approximately 7-8.

-

The precipitated product, 4-nitropyridine N-oxide, is collected by filtration, washed with cold water, and dried. Recrystallization from acetone (B3395972) or ethanol can be performed for further purification.

Nucleophilic Substitution: Reaction with a Grignard Reagent

This protocol outlines a general procedure for the reaction of pyridine N-oxide with a Grignard reagent to form a 2-substituted pyridine.

Materials:

-

Pyridine N-oxide

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Trifluoroacetic anhydride (B1165640) (TFAA)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask and line

-

Syringes

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve pyridine N-oxide (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.1 equivalents) via syringe to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trifluoroacetic anhydride (1.2 equivalents) dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Role in Drug Development

The unique electronic properties of pyridine N-oxide make it a valuable scaffold in drug design and development. The N-oxide moiety can act as a bioisostere for other functional groups, such as a carbonyl group, and can improve a drug candidate's pharmacokinetic profile.[6] The oxygen atom can participate in hydrogen bonding with biological targets, potentially enhancing binding affinity and selectivity.[7] Furthermore, the N-oxide functionality can be used as a prodrug strategy, where the N-oxide is reduced in vivo to the corresponding pyridine, which may be the active form of the drug. This approach is particularly relevant for targeting hypoxic tissues, such as those found in solid tumors.[7]

Conclusion

Pyridine N-oxide is a molecule of fundamental importance in organic and medicinal chemistry. Its electronic properties, characterized by the polar N⁺–O⁻ bond and extensive charge delocalization, give rise to a rich and versatile reactivity profile. A thorough understanding of its structural parameters, spectroscopic characteristics, and reaction mechanisms is essential for leveraging its full potential in the synthesis of complex molecules and the development of novel therapeutics. This guide has provided a detailed overview of these core electronic properties, offering a valuable resource for scientists and researchers working with this remarkable heterocyclic compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridine-N-oxide(694-59-7) 13C NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Ultraviolet Absorption Spectra of Nicotine, Nicotinamide, Pyridine and Aniline in Aliphatic Alcohols, Aqueous Methanols and Aqueous Media of Different pH – Oriental Journal of Chemistry [orientjchem.org]

- 10. diva-portal.org [diva-portal.org]

- 11. chemtube3d.com [chemtube3d.com]

Pyridine N-Oxide Derivatives: A Technical Guide to Synthesis, Biological Evaluation, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of pyridine (B92270) N-oxide derivatives, a class of heterocyclic compounds with significant and expanding applications in medicinal chemistry and drug development. This document details their synthesis, chemical properties, and diverse biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Introduction

Pyridine N-oxides are aromatic heterocyclic compounds derived from pyridine through the oxidation of the nitrogen atom.[1] This N-oxidation significantly alters the electronic properties of the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution, making these derivatives versatile intermediates in organic synthesis.[2][3] The N-oxide moiety can increase water solubility and modulate the pharmacokinetic properties of parent compounds.[4] Consequently, pyridine N-oxide derivatives have garnered substantial interest for their broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][5][6]

Synthesis of Pyridine N-Oxide Derivatives

The most common method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine derivative.[1] Various oxidizing agents can be employed, with peroxy acids being particularly effective.

General Experimental Protocol for N-Oxidation

A widely used and efficient method for the synthesis of pyridine N-oxides involves the use of m-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Substituted pyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the substituted pyridine (1.0 equivalent) in dichloromethane at 0-5 °C with stirring.

-

Slowly add m-chloroperoxybenzoic acid (1.1-1.5 equivalents) to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., DCM/MeOH = 10:1).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxy acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield the pure pyridine N-oxide derivative.[7]

A visual representation of a general synthesis workflow is provided below.

Applications in Drug Development

Pyridine N-oxide derivatives have demonstrated significant potential in various therapeutic areas, exhibiting a range of biological activities.

Anticancer Activity

Several pyridine N-oxide derivatives have shown potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of cell cycle arrest and apoptosis.

Quantitative Data Summary: Anticancer Activity

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver) | 4.5 ± 0.3 | [5] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) | HepG2 (Liver) | 7.5 ± 0.1 | [5] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | MCF-7 (Breast) | 6.3 ± 0.4 | [5] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (2) | MCF-7 (Breast) | 16 ± 1.7 | [5] |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | 3.93 ± 0.73 (VEGFR-2 inhibition) | [8][9] |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | 5.0 ± 1.91 (VEGFR-2 inhibition) | [8][9] |

| 1′H-spiro-indoline-3,4′-pyridine derivative 7 | Caco-2 (Colon) | 7.83 ± 0.50 | [10] |

| Novel Pyridine Ensemble | HL60 (Leukemia) | 25.93 µg/mL | [11] |

| Novel Pyridine Ensemble | K562 (Leukemia) | 10.42 µg/mL | [11] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

-

Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[12]

Signaling Pathway: p53 and JNK Mediated Apoptosis

Some pyridine derivatives induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK signaling pathways.[5]

Antiviral Activity

Pyridine N-oxide derivatives have shown promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and coronaviruses.[2][13] Their mechanisms of action can be diverse, targeting different stages of the viral replication cycle.

Quantitative Data Summary: Antiviral Activity

| Compound/Derivative Class | Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |

| JPL-133 | HIV-1 (IIIB) | CEM | 0.05 µg/mL | ~38 µg/mL | ~760 | [14] |

| Various alkyl/halogeno-substituted derivatives | SARS-CoV | Vero | 2.1–2.7 mg/L | >50-100 mg/L | >18.5-47.6 | [2] |

| Dihalogen-substituted derivative 120 | SARS-CoV | Vero | - | - | - | [2] |

| Tilorone (Control) | SARS-CoV-2 | Vero E6 | 4.29 µg/mL | - | - | [15] |

| Epoxybenzooxocino[4,3-b]pyridine derivative 6a | SARS-CoV-2 | Vero E6 | - | - | - | [15] |

Experimental Protocol: Antiviral Activity Assay (Cytopathic Effect Inhibition)

This protocol is used to determine the concentration of a compound that inhibits the virus-induced cell death (cytopathic effect, CPE).

Materials:

-

Host cell line (e.g., Vero E6 for SARS-CoV-2, CEM for HIV)

-

Virus stock

-

96-well microtiter plates

-

Test compounds

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed host cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compounds.

-

Remove the culture medium and add the diluted compounds to the cells.

-

Infect the cells with a known titer of the virus. Include uninfected and untreated virus-infected controls.

-

Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (e.g., 3-5 days).

-

Assess cell viability using a suitable reagent (e.g., MTT).

-

Calculate the EC50 (the concentration of the compound that protects 50% of the cells from virus-induced death) and the CC50 (the concentration that causes 50% cytotoxicity in uninfected cells).

-

The Selectivity Index (SI) is calculated as the ratio of CC50 to EC50.[16]

Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition and Post-Integrational Effects

Some pyridine N-oxide derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), directly inhibiting the HIV-1 reverse transcriptase enzyme.[14] Others act at a post-integrational step, interfering with HIV gene expression, potentially through the NF-κB pathway.[13][17]

Antimicrobial Activity

Pyridine N-oxide derivatives have also been investigated for their activity against various bacterial and fungal pathogens.

Quantitative Data Summary: Antimicrobial Activity

| Compound/Derivative Class | Microorganism | MIC | Reference |

| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii, E. coli, S. aureus, etc. | 0.5 to 64 µg/mL | [18] |

| 2-(methyldithio)pyridine-3-carbonitrile | Candida species | 0.25 to 2 µg/mL | [18] |

| Isonicotinic acid hydrazide derivatives | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | 2.18–3.08 μM/mL | [18] |

| Alkyl pyridinol derivative EA-02-009 | S. aureus/MRSA | 0.5–1 µg/mL | [19] |

| Alkyl pyridinol derivative JC-01-072 | S. aureus/MRSA | 4 µg/mL | [19] |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Various bacteria | - | [20] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds

-

Inoculum suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the inoculum to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 105 CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 35-37 °C) for a specified time (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21][22]

Conclusion

Pyridine N-oxide derivatives represent a privileged scaffold in medicinal chemistry, offering a unique combination of synthetic versatility and diverse biological activity. Their altered electronic nature compared to parent pyridines allows for a wide range of chemical modifications, leading to the development of potent anticancer, antiviral, and antimicrobial agents. The mechanisms of action are often multifaceted, involving the modulation of key cellular signaling pathways and direct inhibition of pathogen-specific enzymes. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this promising class of compounds. Future research will likely focus on optimizing the structure-activity relationships, improving pharmacokinetic profiles, and elucidating the intricate molecular mechanisms underlying the biological effects of novel pyridine N-oxide derivatives.

References

- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 2. Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 13. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Amidinoquinoxaline N -oxides: synthesis and activity against anaerobic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01184D [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Pyridine N-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyridine (B92270) N-oxide in various organic solvents. Pyridine N-oxide is a heterocyclic compound widely utilized as a catalyst, an oxidizing agent, and an intermediate in the synthesis of pharmaceuticals and other valuable organic compounds.[1][2][3] A thorough understanding of its solubility is crucial for reaction optimization, purification, and formulation development.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle "like dissolves like," which refers to the polarity of the solute and the solvent. Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. Pyridine N-oxide is a polar molecule due to the presence of the highly polar N-O bond. This inherent polarity dictates its solubility characteristics in different organic solvents.

Qualitative Solubility of Pyridine N-oxide

Table 1: Qualitative Solubility of Pyridine N-oxide in Common Organic Solvents

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Alcohols | Methanol | High | [4] |

| Ethanol | High | [1] | |

| Ketones | Acetone | High | [1] |

| Chlorinated Solvents | Dichloromethane | Soluble | [5][6] |

| Chloroform | Soluble | [7] | |

| Ethers | Diethyl Ether | Sparingly soluble to insoluble | Inferred from purification methods[3] |

| Esters | Ethyl Acetate | Data not available | |

| Hydrocarbons | Toluene | Data not available | |

| Hexane | Insoluble | Inferred from polarity | |

| Water | Water | High / Soluble | [1][3][4][8] |

Note: "High" indicates that the substance is very soluble in the solvent. "Soluble" indicates that the substance has a noticeable degree of solubility. "Sparingly soluble" indicates low solubility, and "Insoluble" indicates negligible solubility. This table is compiled from various sources and inferences based on chemical principles.

Quantitative Determination of Pyridine N-oxide Solubility: Experimental Protocol

To obtain precise, quantitative solubility data, a standardized experimental protocol is essential. The following section details the isothermal saturation method, a reliable technique for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.[9][10] This is followed by gravimetric analysis for quantification.[11][12]

Experimental Protocol: Isothermal Saturation Method and Gravimetric Analysis

Objective: To determine the quantitative solubility of pyridine N-oxide in a specific organic solvent at a constant temperature.

Materials:

-

Pyridine N-oxide (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed glass vials for filtrate

-

Analytical balance (readable to 0.0001 g)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of pyridine N-oxide to a scintillation vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial/flask to prevent solvent evaporation.

-

Place the vial/flask in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove all undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the pyridine N-oxide (a temperature below its melting point of 62-67°C is recommended, with vacuum to facilitate drying).

-

Once all the solvent has evaporated, transfer the vial to a desiccator to cool to room temperature.

-

Weigh the vial containing the dry pyridine N-oxide residue.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved pyridine N-oxide by subtracting the initial mass of the empty vial from the final constant mass of the vial with the residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved pyridine N-oxide from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g), grams of solute per 100 mL of solvent ( g/100 mL), or moles of solute per liter of solvent (mol/L).

-

Visualizing the Process and Concepts

To further clarify the experimental workflow and the underlying principles of solubility, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of pyridine N-oxide.

Caption: Logical relationship between solvent polarity and pyridine N-oxide solubility.

Conclusion

This technical guide has summarized the known qualitative solubility of pyridine N-oxide in a range of organic solvents and provided a detailed, robust experimental protocol for its quantitative determination. For researchers and professionals in drug development and organic synthesis, understanding and accurately measuring the solubility of pyridine N-oxide is a critical step in harnessing its full potential in various chemical applications. The provided methodologies and diagrams serve as a practical resource for obtaining reliable solubility data, thereby facilitating more efficient and effective research and development processes.

References

- 1. grokipedia.com [grokipedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine-N-oxide CAS#: 694-59-7 [m.chemicalbook.com]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. PhotochemCAD | Pyridine N-oxide [photochemcad.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyridine-N-oxide, 95% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.pt]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

Spectroscopic Characterization of Pyridine N-Oxide: A Technical Guide

This guide provides an in-depth overview of the spectroscopic techniques used to characterize pyridine (B92270) N-oxide, with a specific focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For pyridine N-oxide, both ¹H and ¹³C NMR are routinely employed. The N-oxide group significantly influences the electronic environment of the pyridine ring, leading to characteristic chemical shifts.

In the ¹H NMR spectrum of pyridine N-oxide, the protons on the aromatic ring typically appear as multiplets. The electron-withdrawing nature of the N-oxide group deshields the protons, particularly those at the α (C2, C6) and γ (C4) positions, shifting their signals downfield compared to pyridine.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Similar to the proton spectrum, the carbons in the pyridine N-oxide ring are influenced by the N-O group.

The following table summarizes the ¹H and ¹³C NMR chemical shifts for pyridine N-oxide in deuterated chloroform (B151607) (CDCl₃).

| Nucleus | Position | Chemical Shift (δ) in ppm | Multiplicity | Reference |

| ¹H | α-H (C2, C6) | 8.25 - 8.27 | m | [1] |

| ¹H | β,γ-H (C3, C4, C5) | 7.35 - 7.37 | m | [1] |

| ¹³C | α-C (C2, C6) | 138.5 | [1] | |

| ¹³C | γ-C (C4) | 125.5 | [1] | |

| ¹³C | β-C (C3, C5) | 125.3 | [1] |

m = multiplet

A general procedure for obtaining NMR spectra of pyridine N-oxide is as follows:

-

Sample Preparation : Dissolve approximately 5-10 mg of pyridine N-oxide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation : Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

Data Acquisition :

-

For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should encompass the aromatic region (typically 0-10 ppm).

-

For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. The spectral width should be set to cover the expected range for aromatic carbons (typically 0-160 ppm).

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of pyridine N-oxide is characterized by several key vibrational modes, most notably the N-O stretching frequency.

The key IR absorption bands for pyridine N-oxide are associated with the N-O group and the aromatic ring vibrations. The N-O stretching vibration is a particularly diagnostic peak.

The following table summarizes the main vibrational frequencies for pyridine N-oxide.

| Vibrational Frequency (cm⁻¹) | Assignment | Reference |

| ~1254 | N-O Stretch | [2] |

| ~832 | N-O Stretch | [3] |

| ~478 | Planar Oxygen Bending | [3] |

| ~283 | Non-planar Oxygen Bending | [3] |

| 1435-1613 | Aromatic C=C and C=N Stretches | [2][4] |

Note: The N-O stretching frequency has been reported at different values in the literature, which may be due to differences in sample preparation and measurement conditions.

A general procedure for obtaining an IR spectrum of pyridine N-oxide is as follows:

-

Sample Preparation :

-

For solid samples (ATR) : Place a small amount of the solid pyridine N-oxide directly on the ATR crystal.

-

For solutions : Dissolve the sample in a suitable solvent that has minimal interference in the spectral regions of interest (e.g., CCl₄, CS₂). The solution is then placed in an appropriate IR cell.

-

For melts : The sample can be melted and placed between two IR-transparent windows (e.g., NaCl or KBr plates).

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : A background spectrum of the empty cell or clean ATR crystal is first recorded. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background from the sample spectrum.

-

Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands and their corresponding vibrational modes.

Conclusion

The spectroscopic characterization of pyridine N-oxide by NMR and IR provides unambiguous structural information. The ¹H and ¹³C NMR spectra reveal the electronic environment of the pyridine ring as influenced by the N-oxide functionality. The IR spectrum provides confirmation of the N-O bond and other key functional groups. Together, these techniques are indispensable tools for the identification and structural elucidation of pyridine N-oxide and its derivatives in various scientific and industrial applications.

References

pKa and basicity of pyridine N-oxide compared to pyridine

I have successfully gathered detailed information on the pKa and basicity of both pyridine (B92270) and pyridine N-oxide, including the underlying theoretical principles. I have also found several detailed experimental protocols for determining pKa values, specifically potentiometric titration and UV-Vis spectrophotometry, which are suitable for these compounds. The information gathered is sufficient to create the in-depth technical guide as requested. I can now proceed to structure this information into the required format, including the data table, detailed experimental protocols, and the Graphviz diagrams, without needing further Google searches.

An In-depth Technical Guide to the Comparative Basicity of Pyridine and Pyridine N-oxide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of pyridine and pyridine N-oxide, two heterocyclic compounds of significant interest in pharmaceutical and chemical research. A detailed comparison of their respective pKa values is presented, elucidating the profound impact of N-oxidation on the basicity of the pyridine ring. This document outlines the theoretical underpinnings for the observed differences in basicity, focusing on resonance and inductive effects. Furthermore, it provides detailed experimental protocols for the determination of pKa values using potentiometric titration and UV-Vis spectrophotometry, equipping researchers with the practical knowledge to perform these critical measurements.

Introduction

Pyridine and its derivatives are ubiquitous scaffolds in medicinal chemistry, agrochemicals, and materials science. The nitrogen atom in the pyridine ring imparts basic properties that are fundamental to its chemical reactivity and its pharmacokinetic and pharmacodynamic profiles in drug candidates. Pyridine N-oxide, a key metabolite and synthetic intermediate of pyridine, exhibits markedly different electronic and steric properties. A thorough understanding of the comparative basicity of these two molecules, quantified by the pKa of their conjugate acids, is therefore essential for rational drug design and the development of novel chemical entities. This guide offers an in-depth examination of this topic, supported by quantitative data and detailed experimental methodologies.

Quantitative Data on pKa and Basicity

The basicity of a compound in an aqueous solution is expressed by the pKa value of its conjugate acid. A lower pKa value for the conjugate acid corresponds to a weaker base. The data presented below clearly illustrates the significant difference in basicity between pyridine and pyridine N-oxide.

| Compound | Structure | Conjugate Acid | pKa of Conjugate Acid | Relative Basicity |

| Pyridine |  | Pyridinium (B92312) ion (C₅H₅NH⁺) | ~5.23[1][2] | Weaker Base |

| Pyridine N-oxide |  | 1-Hydroxypyridin-1-ium (C₅H₅NOH⁺) | ~0.79[3][4][5] | Stronger Base |

Theoretical Basis for the Difference in Basicity

The substantial decrease in basicity observed when moving from pyridine to pyridine N-oxide is a result of the interplay between inductive and resonance effects.

In pyridine , the lone pair of electrons on the nitrogen atom resides in an sp² hybridized orbital. This orbital has a significant degree of s-character, which means the electrons are held relatively close to the nitrogen nucleus, making them less available for donation to a proton.

In pyridine N-oxide , the nitrogen atom is formally positively charged, and the oxygen atom bears a negative charge. This N-O bond introduces powerful electronic effects. The positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect on the ring, which would be expected to decrease the basicity of the oxygen atom. However, the oxygen atom can donate a lone pair of electrons back into the aromatic system through resonance. This delocalization of electron density from the oxygen into the ring is a dominant factor. Protonation occurs on the oxygen atom, and the resulting positive charge on the oxygen can be effectively delocalized through resonance, stabilizing the conjugate acid. This stabilization of the conjugate acid makes the parent pyridine N-oxide a much weaker base than pyridine.

Caption: Logical relationship of factors influencing the basicity of pyridine and pyridine N-oxide.

Experimental Protocols for pKa Determination

Accurate determination of pKa values is critical for understanding and predicting the behavior of molecules in various chemical and biological environments. The following are detailed protocols for two common and reliable methods: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a 0.01 M solution of the analyte (pyridine or pyridine N-oxide) in deionized water.

-

Prepare a standardized 0.1 M solution of hydrochloric acid (HCl) as the titrant.

-

Prepare standard buffer solutions of pH 4.00, 7.00, and 10.00 for pH meter calibration.

-

-

Instrumentation Setup:

-

Calibrate a pH meter using the standard buffer solutions.

-

Place a known volume (e.g., 50.0 mL) of the analyte solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

-

Titration Procedure:

-

Begin stirring the analyte solution at a constant, moderate rate.

-

Add the standardized HCl solution in small, precise increments (e.g., 0.1-0.5 mL) from a burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has changed significantly and has passed the expected equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by calculating the first or second derivative of the curve.

-

The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.

-

The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation. The pKa is determined by measuring the absorbance of the analyte in a series of buffer solutions of known pH.

Experimental Workflow:

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with known pH values, spanning a range of at least 2 pH units above and below the expected pKa of the analyte. For pyridine (expected pKa ~5.2), acetate (B1210297) buffers would be suitable. For pyridine N-oxide (expected pKa ~0.8), glycine-HCl buffers could be used.

-

Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., water or ethanol).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Determine the optimal wavelength (λmax) for analysis by recording the spectra of the analyte in a highly acidic solution (fully protonated form) and a highly basic solution (fully deprotonated form). The ideal λmax is where the difference in absorbance between the two forms is greatest.

-

For each buffer solution, add a small, constant volume of the analyte stock solution to a cuvette containing the buffer to achieve a final concentration that gives an absorbance reading in the linear range of the instrument (typically 0.1 to 1.0).

-

-

Data Collection:

-

Measure the absorbance of each buffered analyte solution at the predetermined λmax.

-

Also, measure the absorbance of the fully protonated form (A_acid) and the fully deprotonated form (A_base).

-

-

Data Analysis:

-

Plot the measured absorbance at λmax (y-axis) against the pH of the buffer solutions (x-axis). This should yield a sigmoidal curve.

-

The pKa can be determined from the pH at which the absorbance is exactly halfway between A_acid and A_base.

-

Alternatively, the pKa can be calculated for each pH value using the following form of the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_base) / (A_acid - A)] where A is the absorbance at a given pH. The average of the calculated pKa values provides the final result.

-

Conclusion

The basicity of pyridine is significantly reduced upon N-oxidation, a phenomenon that is well-explained by the principles of resonance and inductive effects. The pKa of the pyridinium ion is approximately 5.23, while that of the 1-hydroxypyridin-1-ium ion is around 0.79. This substantial difference has profound implications for the chemical reactivity, biological activity, and pharmaceutical properties of these compounds. The experimental determination of these pKa values can be reliably achieved through standard laboratory techniques such as potentiometric titration and UV-Vis spectrophotometry. The detailed protocols provided in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

- 1. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. egyankosh.ac.in [egyankosh.ac.in]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulm.edu [ulm.edu]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Pyridine N-Oxide: A Comprehensive Technical Guide on Resonance, Aromaticity, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine (B92270) N-oxide (PNO), the oxidized derivative of pyridine, is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. Its unique electronic structure, characterized by a semi-polar N-O bond, profoundly influences its reactivity and aromatic character. This guide provides an in-depth analysis of the resonance structures that govern electron distribution within the molecule, an evaluation of its aromaticity based on established criteria, and a summary of its key physicochemical properties. Detailed experimental protocols for its synthesis and structural determination are also presented to provide a comprehensive resource for scientific professionals.

Resonance and Electronic Structure

The chemical behavior of pyridine N-oxide is best understood through its resonance contributors. The molecule is a resonance hybrid of several forms, which describe the delocalization of electrons across the pyridine ring and the N-oxide functional group. The primary contributor features a dative covalent bond between a positively charged nitrogen and a negatively charged oxygen.[1] However, significant charge delocalization occurs from the oxygen atom into the pyridine ring, creating negative charge density at the ortho (2, 6) and para (4) positions.[2][3]

This electron-donating character of the N-oxide group is crucial, as it activates the ring towards electrophilic substitution, primarily at the 4-position, a stark contrast to the parent pyridine which is highly deactivated.[4][5] Conversely, the electron-withdrawing inductive effect of the N-oxide group, coupled with the resonance-imparted positive charge on the nitrogen, renders the ortho and para positions susceptible to nucleophilic attack.[3][6]

Caption: Resonance contributors of Pyridine N-Oxide.

Aromaticity of Pyridine N-Oxide

Aromaticity is a key concept describing the enhanced stability of certain cyclic, planar, and fully conjugated molecules. The criteria for aromaticity, according to Hückel's rule, are:

-

The molecule must be cyclic.[7]

-

The molecule must be planar.[7]

-

Every atom in the ring must be part of a continuous system of p-orbitals (fully conjugated).[7]

-

The system must contain a total of 4n+2 π-electrons, where 'n' is a non-negative integer.[8]

Pyridine N-oxide meets all these criteria. The six-membered ring is cyclic and planar.[4] The five carbon atoms and the nitrogen atom are sp² hybridized, each contributing one p-orbital to the π-system.[9] Similar to pyridine, the system contains 6 π-electrons (one from each of the five carbons and one from the nitrogen), satisfying the 4n+2 rule for n=1. The lone pairs on the oxygen atom do not participate in the aromatic sextet. Calculations have even suggested that the introduction of the N-O group increases the aromaticity, making pyridine N-oxide more aromatic than pyridine itself.[10]

Caption: Aromaticity determination workflow for PNO.

Quantitative Data Summary

The electronic effects of the N-oxide group lead to distinct differences in the physicochemical properties of pyridine N-oxide compared to its parent, pyridine. Key quantitative data are summarized below for easy comparison.

| Property | Pyridine | Pyridine N-Oxide | Method/Reference |

| Dipole Moment | ~2.03 D | 4.24 D (in Benzene) | Microwave Spectroscopy / Dipole Measurement[2][11][12] |

| Basicity (pKa of Conjugate Acid) | 5.2 | 0.8 | pKa Measurement[4][11] |

| N-O Bond Length | N/A | 1.290 - 1.34 Å | Gas-Phase Electron Diffraction / X-ray Crystallography[4][10][13] |

| C-N Bond Length | ~1.34 Å | ~1.384 Å | Gas-Phase Electron Diffraction[10] |

| C-C Bond Length (average) | ~1.39 Å | ~1.387 Å | Gas-Phase Electron Diffraction[10] |

| C-N-C Angle | ~117° | ~124° | Gas-Phase Electron Diffraction[4] |

The significantly higher dipole moment of pyridine N-oxide reflects the semi-polar N⁺-O⁻ bond.[2] However, this value is lower than that of aliphatic amine oxides (e.g., trimethylamine (B31210) oxide, ~5.02 D), a discrepancy explained by the resonance structures that delocalize the negative charge from the oxygen into the ring, creating a dipole moment component in the opposite direction.[2][12] The dramatic decrease in basicity from pyridine to pyridine N-oxide is due to the electron-withdrawing nature and positive formal charge on the nitrogen atom, which disfavors further protonation.[4][11]

Experimental Protocols

Synthesis of Pyridine N-Oxide via Peracetic Acid Oxidation

This protocol is adapted from a standard procedure for the oxidation of pyridine.[14]

Materials:

-

Pyridine (1.39 moles)

-

40% Peracetic acid (1.50 moles)

-

Anhydrous Hydrogen Chloride (gas)

-

Sodium Carbonate solution

-

Chloroform

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 110 g (1.39 moles) of pyridine.

-

Oxidation: While stirring the pyridine, add 250 ml (1.50 moles) of 40% peracetic acid dropwise. The rate of addition should be controlled to maintain the reaction temperature at approximately 85°C. This addition typically takes 50-60 minutes.

-

Cooling: After the addition is complete, continue stirring the mixture until the temperature drops to 40°C.

-

Isolation (as Hydrochloride): To isolate the product as its hydrochloride salt, bubble a slight excess of gaseous hydrogen chloride (approx. 51 g) through the reaction mixture.

-

Work-up: Evaporate the solution to dryness under reduced pressure. The residue is then dissolved in a minimal amount of hot ethanol (B145695) and precipitated by adding acetone (B3395972) to yield pyridine-N-oxide hydrochloride.

-

Free Base Isolation: To obtain the free base, the acetic acid solution from step 3 is evaporated on a steam bath under vacuum. The residue is then distilled at a pressure of 1 mm Hg or less. The product distills at 100–105°C/1mm. The resulting colorless solid (m.p. 65–66°C) is deliquescent and must be stored in a tightly sealed container.[14]

Determination of Molecular Structure by Gas-Phase Electron Diffraction

This methodology provides highly accurate bond lengths and angles for molecules in the gaseous state.[10]

Principle: A high-energy beam of electrons is fired through a gaseous sample of the analyte (pyridine N-oxide). The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern. The angles and intensities of this scattering are dependent on the internuclear distances within the molecule.

Methodology:

-

Sample Preparation: A purified sample of pyridine N-oxide is vaporized by heating (e.g., to 200°C) to obtain a gaseous stream.[10]

-

Data Acquisition: The gaseous sample is introduced into a high-vacuum chamber where it intersects with a monochromatic electron beam (e.g., at 40 kV). The resulting diffraction pattern is captured on a photographic plate or a digital detector at multiple distances to cover a wide angular range.[10]

-

Data Analysis: The optical densities of the diffraction patterns are measured and converted into a molecular intensity curve.

-

Structural Refinement: A theoretical molecular intensity curve is calculated based on an initial assumed geometry of the molecule. A least-squares analysis is then applied to refine the structural parameters (bond lengths, bond angles) by minimizing the difference between the experimental and theoretical curves. This iterative process yields the final, precise molecular structure.[10]

Conclusion

Pyridine N-oxide is an aromatic heterocycle whose properties are dominated by the electronic contributions of the N-oxide group. Through resonance, the oxygen atom donates electron density to the ring, activating the ortho and para positions to electrophilic attack while simultaneously making them susceptible to nucleophilic substitution. The molecule fulfills all criteria for aromaticity, exhibiting enhanced stability. The quantitative differences in bond lengths, dipole moment, and basicity between pyridine and pyridine N-oxide directly reflect this unique electronic arrangement. The provided synthetic and analytical protocols offer a practical framework for professionals working with this versatile compound.

References

- 1. a. Draw resonance contributors to show why pyridine-N-oxide is mo... | Study Prep in Pearson+ [pearson.com]

- 2. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]

- 3. youtube.com [youtube.com]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. google.com [google.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.aip.org [pubs.aip.org]

- 11. baranlab.org [baranlab.org]

- 12. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

safety and handling precautions for pyridine N-oxide

An In-depth Technical Guide to the Safety and Handling of Pyridine (B92270) N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyridine N-oxide (C₅H₅NO), a heterocyclic compound, serves as a vital intermediate and oxidizing reagent in organic synthesis, particularly in the development of pharmaceutical agents. While its utility is significant, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for its safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to pyridine N-oxide, compiled from safety data sheets and chemical safety literature.

Hazard Identification and Classification

Pyridine N-oxide is classified as a hazardous substance, primarily causing skin and eye irritation.[1][2] It may also lead to respiratory irritation.[1][2] Although comprehensive toxicological data is not available for pyridine N-oxide, it is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3] The compound is hygroscopic, readily absorbing moisture from the air, which can affect its stability and reactivity.[3]

GHS Hazard Statements:

Physicochemical and Toxicological Data

Quantitative safety data for pyridine N-oxide is not extensively documented. The following tables summarize the available data for pyridine N-oxide and its parent compound, pyridine, for comparative context.

Table 1: Physicochemical Properties

| Property | Pyridine N-oxide | Pyridine (for context) |

| Molecular Formula | C₅H₅NO | C₅H₅N |

| Molecular Weight | 95.10 g/mol [1][2] | 79.1 g/mol [1] |

| Appearance | Brown to colorless solid[3] | Colorless to yellow liquid[4] |

| Melting Point | 60 - 67 °C[1][5] | -44 °F |

| Boiling Point | 270 °C @ 760 mmHg[5] | 239 °F |

| Flash Point | 143 °C (closed cup)[5] | 68 °F |

| Solubility | Soluble in water[5] | Soluble in water |

Table 2: Toxicological Data

| Parameter | Value (Pyridine N-oxide) | Value (Pyridine - for context) |

| LD₅₀ Oral | 1 g/kg (wild birds) | 891 mg/kg (rat)[6] |

| LD₅₀ Dermal | Data not available | 1121 mg/kg (rabbit)[6] |

| LC₅₀ Inhalation | Data not available | 9000 ppm for 1 hour (rat)[6] |

Table 3: Exposure Limits and Flammability

| Parameter | Pyridine N-oxide | Pyridine (for context) |

| OSHA PEL | Not established[3] | 5 ppm (15 mg/m³)[4] |

| ACGIH TLV | Not established[3] | 1 ppm[4] |

| LEL | Data not available[3] | 1.8%[1] |

| UEL | Data not available[3] | 12.4%[1] |

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment should be worn when handling pyridine N-oxide:

-

Eye and Face Protection: Tightly fitting safety goggles or chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3]

-

Skin Protection: Appropriate protective gloves must be worn to prevent skin contact.[3] Impervious clothing and boots are also recommended, especially when handling larger quantities.[7]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] If exposure limits are likely to be exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]

Safe Handling and Experimental Protocols

General Handling Precautions

-

Handle pyridine N-oxide in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

-

Avoid the formation of dust and aerosols.[2]

-

Prevent contact with skin, eyes, and clothing.[3]

-

Wash hands thoroughly after handling the material.[7]

-

Due to its hygroscopic nature, store pyridine N-oxide in a tightly closed container in a dry and cool place, protected from moisture.[3] Storage under an inert atmosphere, such as nitrogen, is recommended.[3]

-

Keep away from incompatible materials, particularly strong oxidizing agents.[3]

Experimental Protocol: Synthesis and Handling of Peroxy Compounds

The synthesis of pyridine N-oxide often involves strong oxidizing agents like peracetic acid. The following is a summary of safety precautions based on a procedure from Organic Syntheses.

Caution: Reactions involving peracids and peroxy compounds should always be conducted behind a safety shield.

-

Addition of Peracetic Acid: Add the peroxy compound slowly to the reaction mixture to ensure it reacts promptly and does not accumulate.[8]

-

Temperature Control: Maintain efficient stirring and provide cooling as many reactions with peroxy compounds are exothermic.[8] For the synthesis of pyridine N-oxide, the temperature should be carefully controlled during the addition of peracetic acid.[8]

-

Destruction of Residual Peroxides: Before attempting to recover the product by distillation, it is crucial to destroy any residual active oxygen compounds.[8] This can be achieved by following established procedures for peroxide quenching.[8]

-

Purification: When purifying pyridine N-oxide by distillation, be aware that decomposition can occur at elevated pressures. The distillation should be performed under a high vacuum (1 mm or lower), and the bath temperature should not exceed 130°C to prevent extensive decomposition.[8]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water.[3] Remove contaminated clothing and shoes.[3] Get medical aid if irritation develops or persists.[3]

-

Inhalation: Remove from exposure and move to fresh air immediately.[3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3] Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel.[3] Never give anything by mouth to an unconscious person.[3] Get medical aid.[3]